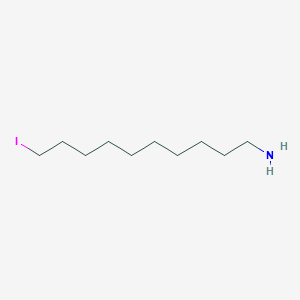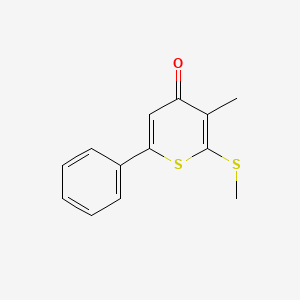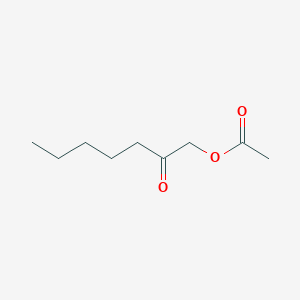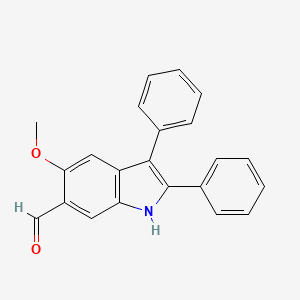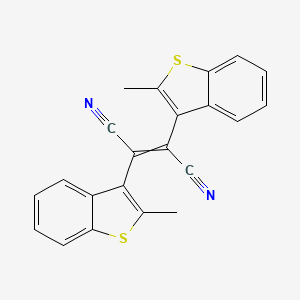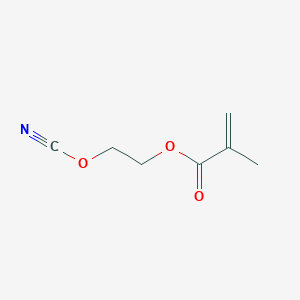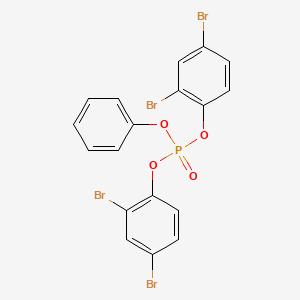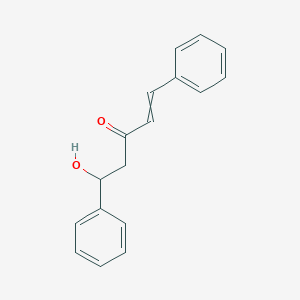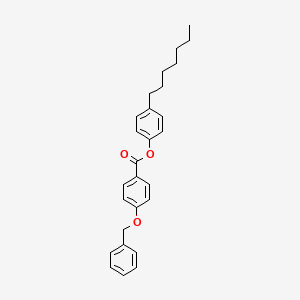![molecular formula C15H24ClNO4Si2 B14303860 (2-{3,4-Bis[(trimethylsilyl)oxy]phenyl}-2-oxoethyl)carbamyl chloride CAS No. 112996-91-5](/img/structure/B14303860.png)
(2-{3,4-Bis[(trimethylsilyl)oxy]phenyl}-2-oxoethyl)carbamyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-{3,4-Bis[(trimethylsilyl)oxy]phenyl}-2-oxoethyl)carbamyl chloride is a synthetic organic compound known for its unique chemical structure and reactivity. This compound features a carbamyl chloride functional group attached to a phenyl ring substituted with two trimethylsilyloxy groups. The presence of these functional groups imparts distinct chemical properties, making it valuable in various scientific research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2-{3,4-Bis[(trimethylsilyl)oxy]phenyl}-2-oxoethyl)carbamyl chloride typically involves multiple steps, starting from readily available precursors. One common method involves the protection of phenolic hydroxyl groups with trimethylsilyl groups, followed by the introduction of the carbamyl chloride moiety. The reaction conditions often require the use of anhydrous solvents and inert atmosphere to prevent hydrolysis and oxidation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of flow chemistry techniques can enhance the efficiency and safety of the synthesis by providing better control over reaction parameters and minimizing the risk of side reactions.
Análisis De Reacciones Químicas
Types of Reactions
(2-{3,4-Bis[(trimethylsilyl)oxy]phenyl}-2-oxoethyl)carbamyl chloride can undergo various chemical reactions, including:
Substitution Reactions: The carbamyl chloride group can be substituted by nucleophiles such as amines or alcohols, leading to the formation of ureas or carbamates.
Hydrolysis: In the presence of water or moisture, the compound can hydrolyze to form the corresponding carbamic acid and hydrochloric acid.
Oxidation and Reduction: The phenyl ring and trimethylsilyl groups can participate in oxidation and reduction reactions under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Amines, alcohols, and thiols.
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions include ureas, carbamates, and various substituted phenyl derivatives, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
(2-{3,4-Bis[(trimethylsilyl)oxy]phenyl}-2-oxoethyl)carbamyl chloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Employed in the modification of biomolecules and the development of bioactive compounds.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of (2-{3,4-Bis[(trimethylsilyl)oxy]phenyl}-2-oxoethyl)carbamyl chloride involves its reactivity with nucleophiles and its ability to form stable intermediates. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles or other reactants it interacts with. For example, in biological systems, it may modify proteins or nucleic acids through covalent bonding, thereby altering their function.
Comparación Con Compuestos Similares
Similar Compounds
- (2-{3,4-Bis[(trimethylsilyl)oxy]phenyl}-2-oxoethyl)carbamate
- (2-{3,4-Bis[(trimethylsilyl)oxy]phenyl}-2-oxoethyl)urea
- (2-{3,4-Bis[(trimethylsilyl)oxy]phenyl}-2-oxoethyl)thiocarbamate
Uniqueness
What sets (2-{3,4-Bis[(trimethylsilyl)oxy]phenyl}-2-oxoethyl)carbamyl chloride apart from similar compounds is its specific reactivity due to the presence of the carbamyl chloride group. This functional group allows for selective reactions with nucleophiles, making it a versatile intermediate in organic synthesis. Additionally, the trimethylsilyl groups provide steric protection and enhance the compound’s stability, further broadening its range of applications.
Propiedades
Número CAS |
112996-91-5 |
|---|---|
Fórmula molecular |
C15H24ClNO4Si2 |
Peso molecular |
373.98 g/mol |
Nombre IUPAC |
N-[2-[3,4-bis(trimethylsilyloxy)phenyl]-2-oxoethyl]carbamoyl chloride |
InChI |
InChI=1S/C15H24ClNO4Si2/c1-22(2,3)20-13-8-7-11(12(18)10-17-15(16)19)9-14(13)21-23(4,5)6/h7-9H,10H2,1-6H3,(H,17,19) |
Clave InChI |
WBUCZTOWAIWEJD-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)(C)OC1=C(C=C(C=C1)C(=O)CNC(=O)Cl)O[Si](C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-Cyclopentadecyl-N-[3-(dimethylamino)propyl]formamide](/img/structure/B14303777.png)

![4-[4-(4-Carbamimidoylphenyl)piperazin-1-yl]benzenecarboximidamide](/img/structure/B14303812.png)
